

The Chemical Architecture and Synthesis of 5-HMSiR-Hoechst: A Technical Guide

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Compound of Interest

Compound Name: 5-HMSiR-Hoechst

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Introduction

5-HMSiR-Hoechst is a far-red, fluorescent DNA probe meticulously engineered for high-resolution live-cell imaging. This advanced probe is a conjugate of the well-established DNA minor-groove binder, Hoechst 33258, and a spontaneously blinking hydroxymethyl silicon-rhodamine (HMSiR) fluorophore.^{[1][2]} Its design offers significant advantages over traditional ultraviolet-excitatable DNA stains, including reduced phototoxicity and compatibility with super-resolution microscopy techniques such as single-molecule localization microscopy (SMLM) and stimulated emission depletion (STED) microscopy.^[2] This guide provides a comprehensive overview of the chemical structure, synthesis, and key characteristics of 5-HMSiR-Hoechst.

Chemical Structure and Properties

5-HMSiR-Hoechst is comprised of three key components: the Hoechst 33258 moiety, a linker, and the 5'-regioisomer of the hydroxymethyl silicon-rhodamine (5-HMSiR) dye.^[2] The Hoechst component serves as the DNA-targeting ligand, binding with high affinity to the minor groove of DNA, particularly in adenine-thymine (A-T) rich regions. The 5-HMSiR component is a far-red fluorophore that exhibits spontaneous "blinking," a property advantageous for super-resolution imaging. A short linker tethers these two components, playing a crucial role in the probe's fluorogenic nature.^[2] In its unbound state, the fluorescence of the HMSiR dye is efficiently quenched. Upon binding to DNA, a conformational change occurs, leading to a dramatic increase in fluorescence quantum yield.

Quantitative Data

The photophysical and binding properties of 5-HMSiR-Hoechst are summarized in the tables below.

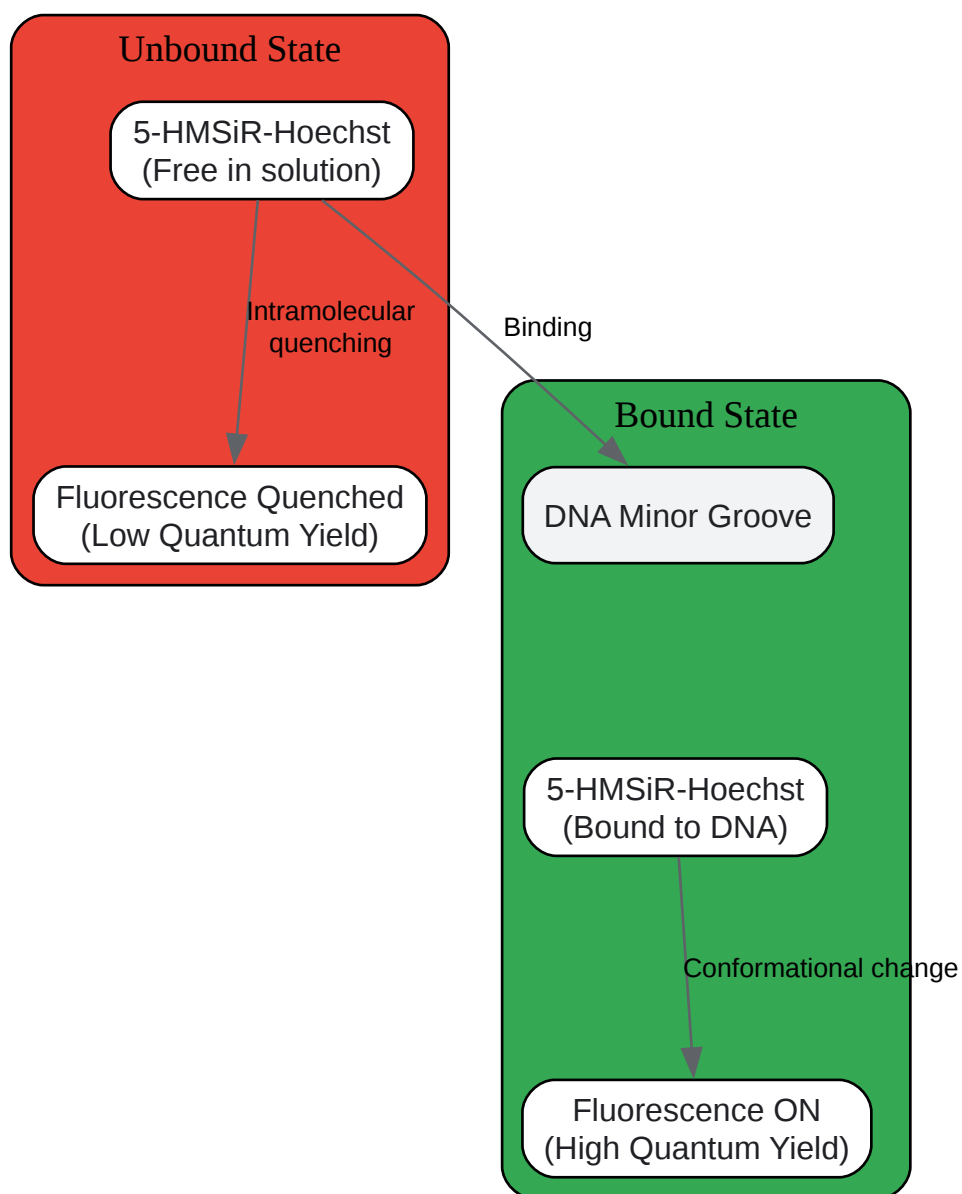
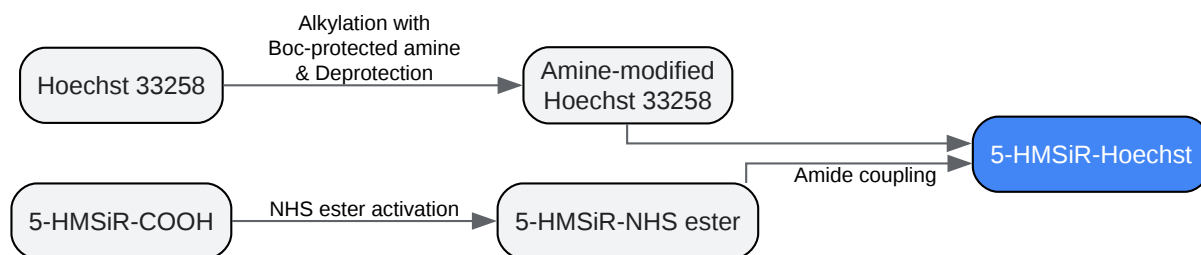
| Property | Value | Reference |
|--|--------------|-----------|
| Excitation Maximum (Ex) | 640 nm | |
| Emission Maximum (Em) | 675 nm | |
| Fluorescence Increase upon DNA Binding | ~400-fold | |
| Dissociation Constant (Kd) | 3.5 ± 0.3 μM | |

| Component | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) | Reference |
|-----------------------------|---|----------------------|-----------|
| Hoechst 33258 (in water) | 46,000 M ⁻¹ cm ⁻¹ at 345.5 nm | 0.034 | |
| 5-HMSiR-Hoechst (unbound) | Not specified | Low (quenched) | |
| 5-HMSiR-Hoechst (DNA-bound) | Not specified | Significantly higher | |

Synthesis of 5-HMSiR-Hoechst

The synthesis of 5-HMSiR-Hoechst is a multi-step process that involves the preparation of an amine-modified Hoechst 33258 derivative, followed by its conjugation to the N-hydroxysuccinimide (NHS) ester of 5-HMSiR. The general synthetic scheme is outlined below.

Synthesis Workflow



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References

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- 2. Far-red switching DNA probes for live cell nanoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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